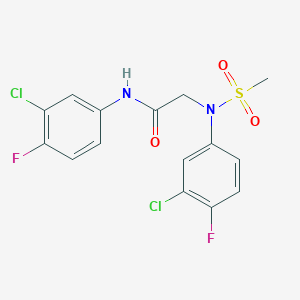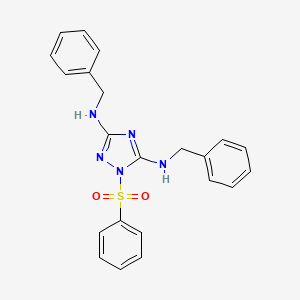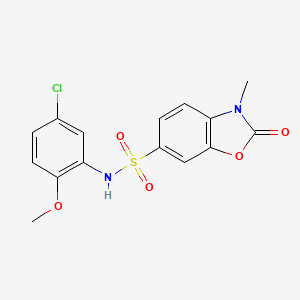
N~1~,N~2~-bis(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~1~,N~2~-bis(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as BCF-157, is a novel peptide that has gained significant attention in the scientific community due to its potential therapeutic applications. BCF-157 is a synthetic peptide derived from the body-protective protein fragment (BPC) that is naturally found in the human gastric juice. It has been shown to possess a wide range of beneficial effects, including anti-inflammatory, angiogenic, and wound healing properties.
Mécanisme D'action
The exact mechanism of action of BCF-157 is still not fully understood. However, it has been suggested that BCF-157 interacts with various receptors and signaling pathways in the body, leading to its beneficial effects. BCF-157 has been shown to activate the FAK/PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. Moreover, BCF-157 has been shown to stimulate the release of growth factors, such as VEGF and TGF-β, which are essential for wound healing and angiogenesis.
Biochemical and Physiological Effects:
BCF-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, BCF-157 has been shown to promote collagen synthesis, which is essential for wound healing and tissue repair. Additionally, BCF-157 has been shown to promote angiogenesis by stimulating the production of growth factors, such as VEGF and TGF-β.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BCF-157 is its ability to promote wound healing and tissue repair. This makes it a valuable tool in various fields of medicine, including orthopedics, dermatology, and cardiology. Moreover, BCF-157 has been shown to possess anti-inflammatory properties, which makes it a potential therapeutic agent for the treatment of various inflammatory diseases. However, one of the limitations of BCF-157 is its limited stability in vivo, which may affect its efficacy and bioavailability.
Orientations Futures
There are several future directions for the research and development of BCF-157. One potential area of research is the development of more stable analogs of BCF-157, which may improve its efficacy and bioavailability. Moreover, further studies are needed to elucidate the exact mechanism of action of BCF-157 and its interactions with various receptors and signaling pathways in the body. Additionally, more studies are needed to investigate the potential therapeutic applications of BCF-157 in various fields of medicine, including oncology and neurology.
Applications De Recherche Scientifique
BCF-157 has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have a significant impact on the healing of different types of wounds, including skin, tendon, and bone injuries. Moreover, BCF-157 has been found to possess anti-inflammatory properties and has been shown to reduce pain and inflammation in various animal models. Additionally, BCF-157 has been shown to promote angiogenesis, which is the formation of new blood vessels, and has been suggested to be beneficial in the treatment of cardiovascular diseases.
Propriétés
IUPAC Name |
2-(3-chloro-4-fluoro-N-methylsulfonylanilino)-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2F2N2O3S/c1-25(23,24)21(10-3-5-14(19)12(17)7-10)8-15(22)20-9-2-4-13(18)11(16)6-9/h2-7H,8H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPSJLXYDUPWFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC(=C(C=C1)F)Cl)C2=CC(=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(4-bromophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B4227492.png)


![9-[2-(benzyloxy)-3-methoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4227506.png)
![3,4-dichloro-N-(2-{4-methyl-5-[(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)thio]-4H-1,2,4-triazol-3-yl}ethyl)benzamide](/img/structure/B4227510.png)
![2,4-dichloro-N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4227531.png)
![1-[2-hydroxy-3-(4-methyl-1-piperazinyl)propyl]-1H-indole-3-carbaldehyde ethanedioate (salt)](/img/structure/B4227537.png)
![1'-allyl-2-(4-methoxybenzyl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B4227539.png)
![ethyl 4-({[1-(4-fluorophenyl)-3-(3-methylbutyl)-2,5-dioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B4227547.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]-2-ethylbutanamide](/img/structure/B4227557.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B4227566.png)
![1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(trichloroacetyl)piperazine](/img/structure/B4227582.png)
![5-chloro-1-(4-chlorobenzyl)-3-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4227588.png)
![1-({1-[(4-bromophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-methylpiperazine](/img/structure/B4227591.png)